"4-(Trifluoromethyl)benzothiophene-2-carboxamide chemical properties"
"4-(Trifluoromethyl)benzothiophene-2-carboxamide chemical properties"
The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of the 4-(Trifluoromethyl)benzothiophene-2-carboxamide scaffold.
Executive Summary
The 4-(Trifluoromethyl)benzothiophene-2-carboxamide scaffold represents a privileged structural motif in modern drug discovery.[1] Distinguished by the strategic placement of a trifluoromethyl (-CF₃) group at the C4 position, this scaffold offers a unique combination of metabolic stability, lipophilicity, and steric bulk that differs significantly from its 5- and 6-substituted isomers.[1] It is increasingly utilized in the development of CFTR modulators , RAGE antagonists , and antiviral agents , where the benzothiophene core mimics indole-like bioactivity while the 4-CF₃ group modulates binding pocket occupancy and protects against oxidative metabolism.
Physicochemical Profile
The 4-position of the benzothiophene ring is sterically unique, located peri- to the heterocyclic C3 position.[1] This proximity creates specific electronic and steric environments that influence both the chemical reactivity of the core and the pharmacodynamics of the final ligand.
Calculated Properties (Scaffold Level)
Data based on the unsubstituted primary amide derivative.
| Property | Value (Approx.) | Significance |
| Molecular Formula | C₁₀H₆F₃NOS | Core scaffold composition.[1][2][3] |
| Molecular Weight | 245.22 g/mol | Fragment-like, allows for significant decoration.[1] |
| cLogP | 2.8 – 3.2 | Moderate lipophilicity; CF₃ contributes ~0.8–1.0 log units. |
| TPSA | ~68 Ų | Good membrane permeability range (<140 Ų). |
| H-Bond Donors | 2 | Primary amide (NH₂). |
| H-Bond Acceptors | 3 | Amide Carbonyl (C=O) + Thiophene Sulfur.[1] |
| pKa (Amide) | ~15-16 | Neutral at physiological pH. |
Structural Geometry
The 4-CF₃ group exerts a "buttressing effect" on the C3 position.[1] Unlike 5- or 6-substitution, which extends the molecule's long axis, 4-substitution increases the molecule's "height" relative to the sulfur-C2 vector.[1]
-
Electronic Effect: The CF₃ group is strongly electron-withdrawing (σ_p ≈ 0.54), reducing electron density in the benzene ring and, by conjugation, affecting the C2-carbonyl electrophilicity.
-
Metabolic Blockade: The C4 position is a common site for CYP450-mediated hydroxylation in unsubstituted benzothiophenes.[1] The CF₃ group effectively blocks this metabolic soft spot.
Synthetic Architecture
The synthesis of 4-substituted benzothiophenes requires specific regiochemical control, as electrophilic aromatic substitution on pre-formed benzothiophenes typically favors the C3 position.[1] The most robust route involves de novo ring construction (Thienannulation).
Retrosynthetic Analysis (DOT Diagram)
Caption: Retrosynthetic disconnection relying on the Fiesselmann-type cyclization of a fluorinated benzaldehyde.[1]
Detailed Synthetic Protocol
Step 1: Thienannulation (Ring Formation)
This step constructs the benzothiophene core with the CF₃ group locked in the C4 position.
-
Reagents: 2-Fluoro-6-(trifluoromethyl)benzaldehyde (1.0 eq), Methyl thioglycolate (1.1 eq), K₂CO₃ (2.0 eq).[1]
-
Solvent: DMF or DMSO (Anhydrous).
-
Conditions: 60–80°C, 2–4 hours.
-
Mechanism:
-
S-Attack: The thiolate anion displaces the labile fluorine at the ortho-position (SnAr).
-
Cyclization: The active methylene of the thioglycolate undergoes an intramolecular aldol condensation with the aldehyde.
-
Aromatization: Loss of water drives the formation of the aromatic thiophene ring.
-
-
Validation: Monitor disappearance of the aldehyde peak (~10.0 ppm) via ¹H NMR.
Step 2: Saponification[1]
-
Reagents: LiOH·H₂O (3.0 eq), THF/Water (3:1).
-
Conditions: Room temperature, 2 hours.
-
Workup: Acidify with 1M HCl to precipitate the 4-(trifluoromethyl)benzothiophene-2-carboxylic acid .
-
Key Intermediate: This acid (CAS 826995-55-5) is a stable solid (MP ~198–201°C) and can be stored.[1]
Step 3: Amide Coupling[1]
-
Reagents: Carboxylic Acid (1.0 eq), Amine (R-NH₂, 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).
-
Solvent: DMF or CH₂Cl₂.[1]
-
Protocol:
-
Dissolve acid and HATU in DMF; stir 10 min to activate.
-
Add amine and DIPEA.
-
Stir at RT for 2–12h.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Medicinal Chemistry Applications
The 4-CF₃-benzothiophene-2-carboxamide motif is not merely a passive scaffold; it actively drives pharmacology through specific molecular interactions.[1]
Structure-Activity Relationship (SAR) Logic[1]
-
Lipophilic Pocket Filling: The C4-CF₃ group is ideal for occupying hydrophobic pockets (e.g., the hydrophobic trap in CFTR or the allosteric site in GPCRs). Its volume (~42 ų) is significantly larger than a methyl group (~24 ų) or chloro substituent.
-
Conformational Control: In N-aryl amides, the benzothiophene core is planar.[1] The 4-CF₃ group can restrict rotation of substituents at C3 (if present), locking the molecule into a bioactive conformation.
Biological Pathways & Targeting
This scaffold is prominent in modulators of the CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) and STING (Stimulator of Interferon Genes) pathways.
Caption: Primary pharmacological pathways engaged by benzothiophene-2-carboxamide derivatives.
Safety & Handling Guidelines
-
Fluorinated Precursors: 2-Fluoro-6-(trifluoromethyl)benzaldehyde is a skin and eye irritant.[1] Use in a fume hood.[1]
-
Thiolates: Methyl thioglycolate has a potent, disagreeable odor. Bleach (sodium hypochlorite) should be kept on hand to neutralize spills and glassware.
-
Reactivity: The 2-carboxamide bond is generally stable to hydrolysis under physiological conditions but can be cleaved by strong acids/bases at elevated temperatures.[1]
References
-
Vertex Pharmaceuticals. Modulators of ATP-Binding Cassette Transporters.[1] Patent WO2005110985A2.[2] (Describes benzothiophene scaffolds in CFTR modulation). Link
-
BOC Sciences. 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid Product Page.[1][] (Provides physical data on the isomeric 6-CF3 acid for comparison).
-
PubChem. Compound Summary: Benzothiophene-2-carboxamide derivatives.[1]Link
-
Organic Chemistry Portal. Synthesis of Benzothiophenes. (General thienannulation methodologies). Link
-
Zhou, R., et al. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives.[5] Molecular Diversity, 2024.[5] (Recent application of the scaffold). Link
Sources
- 1. 767337-59-7|3-(Trifluoromethyl)thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. WO2005110985A2 - Indole, benzofuran and benzothiophene derivatives as selective androgen receptor modulators (sarms) - Google Patents [patents.google.com]
- 3. WO2017066633A1 - Ep4 antagonists - Google Patents [patents.google.com]
- 5. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
